molecular formula C17H13FN4OS B287259 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Cat. No. B287259
M. Wt: 340.4 g/mol
InChI Key: IZIQTXOJWISSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether, also known as FBTMT, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammation, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the JNK pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the production of inflammatory cytokines. In neurological disorder research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to prevent oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments include its potential therapeutic applications in various fields of scientific research, its ability to inhibit various cellular pathways, and its ability to induce apoptosis and cell cycle arrest in cancer cells. The limitations of using 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether research include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Additionally, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether could be studied for its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and infectious diseases.

Synthesis Methods

2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. The second step involves the reaction of 4-fluorobenzyl azide with 1,2,4-thiadiazole-3-thiol to form 4-fluorobenzyl-[1,2,4]thiadiazole-3-thiol. The final step involves the reaction of 4-fluorobenzyl-[1,2,4]thiadiazole-3-thiol with 2-bromo-1-(4-methoxyphenyl)ethanone to form 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether.

Scientific Research Applications

2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to have neuroprotective effects by preventing oxidative stress and reducing inflammation.

properties

Product Name

2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-23-14-5-3-2-4-13(14)16-21-22-15(19-20-17(22)24-16)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3

InChI Key

IZIQTXOJWISSRV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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